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Compound of Interest

Compound Name: (S)-1-(3-fluorophenyl)ethanamine

Cat. No.: B152412

This guide provides a detailed overview of the spectroscopic data for the chiral amine (S)-1-(3-
fluorophenyl)ethanamine, a compound of interest in pharmaceutical and chemical research.
The information is tailored for researchers, scientists, and professionals in drug development,
presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Chemical Information

Parameter Value Reference
. (8)-1-(3-
Chemical Name ) [1112][3]
fluorophenyl)ethanamine
CAS Number 444643-09-8 [1][3]
Molecular Formula CsHioFN [L1[2113114]
Molecular Weight 139.17 g/mol [1112113114]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below is a summary of the available *H NMR data for (S)-1-(3-
fluorophenyl)ethanamine.

'H NMR Data
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A proton NMR spectrum is available for (S)-1-(3-fluorophenyl)ethanamine.[1] While the
detailed peak assignments are not fully provided in the available documentation, a general
interpretation based on the structure is presented below.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
] Aromatic protons
~7.3-6.9 Multiplet 4H
(CeHa)

~4.1 Quartet 1H Methine proton (-CH)
~2.0 (broad) Singlet 2H Amine protons (-NHz2)
~1.4 Doublet 3H Methyl protons (-CHs)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental
conditions.

13C NMR Data

Specific 3C NMR data for (S)-1-(3-fluorophenyl)ethanamine is not readily available in the
public domain. However, expected chemical shifts can be predicted based on the molecular
structure.
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Chemical Shift (8) ppm Assighment

~163 (doublet, tJCF) Aromatic carbon attached to fluorine (C-F)

Aromatic carbon attached to the ethylamine

~145
group

~130 (doublet, 3JCF) Aromatic C-H

~125 Aromatic C-H

~115 (doublet, 2JCF) Aromatic C-H

~113 (doublet, 2JCF) Aromatic C-H

~50 Methine carbon (-CH)
~25 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific
spectrum for (S)-1-(3-fluorophenyl)ethanamine is not provided, the characteristic absorption
bands for a primary amine and a fluoroaromatic compound are well-established.[5]

Wavenumber (cm~?) Intensity Assignment

N-H stretch (primary amine,

3500-3300 Medium, Sharp

two bands)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1620-1580 Medium-Strong N-H bend (scissoring)

) Aromatic C=C skeletal

1600-1450 Medium-Strong o

vibrations
1250-1100 Strong C-F stretch

Aromatic C-H bend (out-of-
800-600 Strong

plane)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The "nitrogen rule" in mass spectrometry states that a compound with an odd
number of nitrogen atoms will have an odd-numbered molecular ion peak.[5]

m/z Interpretation

139 Molecular ion [M]*

124 Loss of methyl group [M-CHs]*
122 Loss of ammonia [M-NHs]*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
discussed above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(3-fluorophenyl)ethanamine
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm
NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher.

e 1H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.
o Use a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).
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e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence
(e.g., zgpg30).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard.

IR Spectroscopy

o Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
that has minimal IR absorption in the regions of interest.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or the solvent).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

[e]

The instrument software will automatically subtract the background spectrum from the
sample spectrum.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

lonization: lonize the sample using an appropriate technique. Electron ionization (EI) is
common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to gain structural information.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Compound Synthesis & Purification

Synthesis of (S)-1-(3-fluorophenyl)ethanamine
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-(3-
fluorophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b152412#spectroscopic-data-for-s-1-3-

fluorophenyl-ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://m.chemicalbook.com/SpectrumEN_444643-09-8_HNMR.htm
https://cymitquimica.com/products/IN-DA00D9KO/444643-09-8/s-1-3-fluorophenylethanamine/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9123504.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9123504_EN.htm
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://www.benchchem.com/product/b152412#spectroscopic-data-for-s-1-3-fluorophenyl-ethanamine-nmr-ir-ms
https://www.benchchem.com/product/b152412#spectroscopic-data-for-s-1-3-fluorophenyl-ethanamine-nmr-ir-ms
https://www.benchchem.com/product/b152412#spectroscopic-data-for-s-1-3-fluorophenyl-ethanamine-nmr-ir-ms
https://www.benchchem.com/product/b152412#spectroscopic-data-for-s-1-3-fluorophenyl-ethanamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b152412?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

